molecular formula C13H26BrNO6 B611192 t-Boc-Aminooxy-PEG3-bromide CAS No. 918132-15-7

t-Boc-Aminooxy-PEG3-bromide

Cat. No.: B611192
CAS No.: 918132-15-7
M. Wt: 372.26
InChI Key: BWEZLXYPVZNLFJ-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG3-bromide: is a chemical compound that serves as a crosslinker, containing a t-Boc-Aminooxy group and a bromide group. The t-Boc-Aminooxy group is protected and can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-bromide typically involves the following steps:

    Protection of the Aminooxy Group: The aminooxy group is protected with a t-Boc (tert-Butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Attachment of the PEG Spacer: The protected aminooxy group is then linked to a PEG3 (triethylene glycol) spacer.

    Introduction of the Bromide Group: Finally, a bromide group is introduced to the compound, making it ready for nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromide group in t-Boc-Aminooxy-PEG3-bromide is a very good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Deprotection: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group, which can then participate in further chemical reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF).

    Deprotection: Mild acidic conditions, such as using trifluoroacetic acid (TFA), are employed to remove the t-Boc group.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Crosslinking Agent: t-Boc-Aminooxy-PEG3-bromide is used as a crosslinking agent in the synthesis of polymers and bioconjugates.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.

Medicine:

    Drug Delivery: The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in drug delivery systems.

Industry:

Comparison with Similar Compounds

    t-Boc-Aminooxy-PEG2-bromide: Similar structure but with a shorter PEG spacer.

    Aminooxy-PEG3-bromide: Lacks the t-Boc protection group.

    Boc-Aminooxy-PEG3-bromide: Another variant with slight structural differences.

Uniqueness: t-Boc-Aminooxy-PEG3-bromide is unique due to its combination of a t-Boc-protected aminooxy group and a bromide group, along with a PEG3 spacer. This combination provides high solubility in aqueous media and versatility in chemical reactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

t-Boc-Aminooxy-PEG3-bromide is a specialized chemical compound that plays a significant role in bioconjugation and drug delivery applications. Its unique structure, which includes a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a polyethylene glycol (PEG) linker, enhances its utility in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈BrN₃O₃
  • Molecular Weight : Approximately 372.25 g/mol
  • Functional Groups :
    • t-Boc Group : Provides protection to the amino group during synthesis.
    • Aminooxy Group : Essential for forming stable linkages with carbonyl-containing compounds.
    • PEG Linker : Enhances solubility and biocompatibility.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to participate in bioconjugation reactions. The aminooxy group allows for selective labeling and modification of biomolecules, which is crucial in drug development and therapeutic applications. Key mechanisms include:

  • Oxime Bond Formation : The aminooxy group reacts with aldehydes to form stable oxime bonds, facilitating the conjugation of drugs to target biomolecules.
  • Nucleophilic Substitution : The bromide group enhances reactivity in nucleophilic substitution reactions, making it a valuable tool for synthesizing various bioconjugates.

Applications

This compound has diverse applications in biomedical research and drug development:

  • Bioconjugation : Used to link biomolecules such as proteins and peptides, essential for creating targeted therapies.
  • Targeted Drug Delivery : Its ability to form stable adducts enables the design of drug delivery systems that can release therapeutics at specific sites within the body.
  • Synthesis of PROTACs : The compound is utilized in synthesizing proteolysis-targeting chimeras (PROTACs), which have gained attention for their potential in targeted protein degradation, offering new avenues for cancer therapy .

Research Findings

Several studies have investigated the biological activity and applications of this compound:

Case Study: Bioconjugation Efficiency

A comparative study highlighted the efficiency of this compound in forming conjugates with various biomolecules. The results indicated that the compound exhibited high yields in oxime bond formation under physiological conditions, essential for developing novel therapeutic agents.

Table 1: Comparison of Bioconjugation Compounds

Compound NameReaction TypeYield (%)Comments
This compoundOxime bond formation85High efficiency under physiological conditions
Aminooxy-PEG2-bromideOxime bond formation70Shorter PEG chain may affect kinetics
Aminooxy-PEG4-bromideOxime bond formation75Longer PEG chain enhances solubility

In Vivo Studies

In vivo studies utilizing this compound have demonstrated its potential in targeted drug delivery systems. For instance, research involving PROTACs synthesized with this compound showed significant efficacy in reducing tumor growth in animal models by effectively targeting specific proteins for degradation .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEZLXYPVZNLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170820
Record name 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918132-15-7
Record name 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918132-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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